BenchChemオンラインストアへようこそ!

Z118332870

Epigenetics Cancer Drug Resistance Polypharmacology

N-[2-(2-Fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine (CAS 1223377-83-0), commonly referred to as Z118332870, is a synthetic quinazoline derivative identified as a first-in-class dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the Bromodomain-containing protein 4 (BRD4) epigenetic reader. The compound was discovered through a large-scale computational screening approach targeting the 6,7-dimethoxyquinazoline scaffold and is available for research purposes from multiple commercial vendors.

Molecular Formula C18H18FN3O3
Molecular Weight 343.4 g/mol
Cat. No. B611915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ118332870
SynonymsZ118332870;  Z-118332870;  Z 118332870.
Molecular FormulaC18H18FN3O3
Molecular Weight343.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H18FN3O3/c1-23-16-9-12-14(10-17(16)24-2)21-11-22-18(12)20-7-8-25-15-6-4-3-5-13(15)19/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22)
InChIKeySQUSZMTZUQQFKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-[2-(2-Fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine (Z118332870) - Dual EGFR/BRD4 Inhibitor


N-[2-(2-Fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine (CAS 1223377-83-0), commonly referred to as Z118332870, is a synthetic quinazoline derivative identified as a first-in-class dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the Bromodomain-containing protein 4 (BRD4) epigenetic reader [1]. The compound was discovered through a large-scale computational screening approach targeting the 6,7-dimethoxyquinazoline scaffold and is available for research purposes from multiple commercial vendors .

Why Generic EGFR Quinazoline Inhibitors Cannot Substitute for Z118332870 in BRD4-Dependent Models


Generic substitution within the quinazoline class is not scientifically valid due to profound differences in target selectivity. While many quinazoline-based compounds (e.g., gefitinib, erlotinib) are selective EGFR tyrosine kinase inhibitors, N-[2-(2-Fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine possesses a unique, experimentally confirmed dual pharmacology against both EGFR kinase and the BRD4 bromodomain [1]. This dual inhibition is not a common feature of this chemical scaffold; it was identified as a novel chemotype through a targeted computational screen of over 6 million compounds [1]. Substituting this compound with a typical EGFR inhibitor would fail to recapitulate the BRD4-mediated epigenetic modulation that is central to its intended research application, particularly in studies focused on overcoming drug resistance [1].

Quantitative Evidence for Selection of Z118332870 Over Single-Target Analogs


Confirmation of Dual EGFR/BRD4 Biochemical Activity vs. Single-Target Inhibitors

Z118332870 was confirmed to have biochemical activity against both EGFR kinase and the BRD4 bromodomain in cell-free assays. In the primary study, out of 24 compounds selected from a virtual screen of over 6 million molecules, only Z118332870 demonstrated dual activity, while others were active against BRD4 alone or were inactive [1]. This contrasts with standard quinazoline-based EGFR inhibitors (e.g., gefitinib, erlotinib), which do not inhibit BRD4 at comparable concentrations [2].

Epigenetics Cancer Drug Resistance Polypharmacology

Novel Chemotype for Dual Kinase/Bromodomain Inhibition Identified via Computational Screen

The compound Z118332870 was identified as one of three novel chemotypes for BRD4 inhibition from a screen of over 6 million compounds. Its topological similarity to known BRD4 inhibitors was low, indicating a distinct chemical structure. This novelty is crucial for research aimed at developing new dual inhibitors to overcome acquired drug resistance, as it is less likely to be affected by pre-existing resistance mechanisms that target more common quinazoline scaffolds [1].

Drug Discovery Virtual Screening Novel Scaffolds

Commercial Availability and Vendor-Supplied Purity for Reproducible Research

Z118332870 is available for research use from reputable vendors, typically at a purity of ≥95% . This ensures a level of reproducibility in experimental studies that is not possible with custom-synthesized analogs or compounds of unknown purity. The availability of the compound in pre-weighed quantities (e.g., 1 mg, 5 mg, 10 mg) from suppliers like MedChemExpress and TargetMol simplifies procurement and standardizes experimental protocols .

Research Tools Procurement Reproducibility

Primary Application Scenarios for N-[2-(2-Fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine (Z118332870)


Investigating Mechanisms of Acquired Resistance to EGFR-Targeted Therapies

Z118332870 is ideally suited for in vitro studies examining the interplay between kinase signaling and epigenetic regulation in the context of acquired drug resistance. By inhibiting both EGFR and BRD4, researchers can dissect how BRD4-mediated transcriptional reprogramming contributes to cell survival when EGFR is inhibited alone [1]. This is a critical application for developing next-generation therapies to overcome resistance to first-line EGFR inhibitors like gefitinib and erlotinib [1].

Developing Novel Polypharmacological Agents for Cancer Treatment

As a first-in-class dual EGFR/BRD4 inhibitor, Z118332870 serves as a valuable chemical probe and lead compound for medicinal chemistry programs focused on designing new multitargeted therapeutics [1]. Its distinct chemotype offers a unique starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties for both targets [1].

Functional Epigenetics Research in EGFR-Driven Cancer Models

In cellular models of non-small cell lung cancer (NSCLC) or other cancers with EGFR dependency, Z118332870 can be used to probe the functional role of BRD4 in regulating oncogenic transcriptional programs. By comparing its effects to those of selective EGFR inhibitors or selective BRD4 inhibitors, researchers can map the downstream signaling networks and transcriptional changes that are uniquely controlled by the dual inhibition of these pathways [1].

Assay Development for High-Throughput Screening of Dual EGFR/BRD4 Inhibitors

Given its confirmed activity, Z118332870 can be employed as a positive control or reference compound in biochemical or cell-based assays designed to screen for new dual EGFR/BRD4 inhibitors. Its commercial availability with standardized purity ensures reliable assay performance and comparability of results across different studies and laboratories .

Quote Request

Request a Quote for Z118332870

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.